2-Propanol, 1-(2-chloroethoxy)-
Description
Historical Context and Chemical Classifications of Chloroether Alcohols
Chloroether alcohols are a class of organic compounds characterized by the presence of a chlorine atom, an ether linkage, and a hydroxyl group. Historically, the synthesis and study of ethers and halogenated hydrocarbons have been fundamental to the development of organic chemistry. The Williamson ether synthesis, a widely used method for preparing ethers, has been a cornerstone in this field. rsc.org Similarly, methods for introducing chlorine into organic molecules, such as the treatment of alcohols with various chlorinating agents, have been extensively developed. drishtiias.comunacademy.comorganic-chemistry.org
Chloroether alcohols, such as 2-chloroethanol (B45725), are bifunctional molecules that have found applications as solvents and in the manufacturing of various industrial agents, including pharmaceuticals and biocides. wikipedia.org The reactivity of these compounds is influenced by the interplay of the different functional groups within the molecule.
Table 1: Classification of 2-Propanol, 1-(2-chloroethoxy)-
| Classification | Description |
| Functional Groups | Alcohol (-OH), Ether (-O-), Chloroalkane (-Cl) |
| Chemical Class | Chloroether Alcohol |
Structural Elucidation and Isomeric Considerations of 2-Propanol, 1-(2-chloroethoxy)-
The structure of 2-Propanol, 1-(2-chloroethoxy)- can be deduced from its IUPAC name. The parent chain is a propan-2-ol, with a 2-chloroethoxy group attached at the first carbon position.
The molecular formula for 2-Propanol, 1-(2-chloroethoxy)- is C5H11ClO2. The structure contains a secondary alcohol, an ether linkage, and a primary alkyl chloride. The presence of these functional groups suggests the potential for a variety of chemical reactions. For instance, the hydroxyl group can undergo oxidation or esterification, while the chlorine atom can be displaced in nucleophilic substitution reactions.
Table 2: Structural Details of 2-Propanol, 1-(2-chloroethoxy)-
| Property | Value |
| Molecular Formula | C5H11ClO2 |
| Functional Groups | Hydroxyl (-OH), Ether (-O-), Chloro (-Cl) |
| Chirality | The second carbon atom of the propanol (B110389) backbone is a chiral center, meaning the molecule can exist as a pair of enantiomers (R and S isomers). |
Isomers are compounds that have the same molecular formula but different structural arrangements. For C5H11ClO2, several constitutional isomers are possible, including variations in the position of the chloroethoxy group on the propanol chain, and different arrangements of the chloro and ethoxy groups. Positional isomers would include, for example, 2-Propanol, 2-(2-chloroethoxy)- and 1-Propanol, 2-(2-chloroethoxy)-. Functional group isomers could include compounds with different connectivities of the atoms, such as a molecule with a terminal hydroxyl group and an internal ether and chloro-substituted carbon.
Current Research Gaps and Future Directions for 2-Propanol, 1-(2-chloroethoxy)- Research
A comprehensive review of the scientific literature reveals a significant research gap concerning 2-Propanol, 1-(2-chloroethoxy)-. There is a notable absence of studies specifically investigating its synthesis, reactivity, physical properties, and potential applications. This lack of dedicated research presents a clear opportunity for future investigation.
Given the known biological activities of some chlorinated compounds and ethers, future research could explore the potential of 2-Propanol, 1-(2-chloroethoxy)- in areas such as pharmaceuticals or agrochemicals. eurochlor.orgresearchgate.net The introduction of a chlorine atom can significantly modulate the biological activity of a molecule. eurochlor.org
Future research directions could include:
Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to 2-Propanol, 1-(2-chloroethoxy)- and its isomers. Detailed characterization using modern spectroscopic techniques like NMR and mass spectrometry would be crucial to confirm the structures.
Reactivity Studies: Investigating the chemical reactivity of the different functional groups to understand its potential for use as an intermediate in organic synthesis.
Computational Modeling: Employing computational chemistry to predict the properties and reactivity of 2-Propanol, 1-(2-chloroethoxy)- and to guide experimental studies.
Biological Screening: Evaluating the biological activity of the compound and its isomers in various assays to identify any potential therapeutic or other useful properties.
The study of this relatively unexplored molecule could contribute to the broader understanding of the structure-activity relationships of chloroether alcohols and potentially lead to the discovery of new compounds with valuable applications.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-5(7)4-8-3-2-6/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAKLKXGHQQQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442327 | |
| Record name | 2-Propanol, 1-(2-chloroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-57-8 | |
| Record name | 2-Propanol, 1-(2-chloroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 2 Propanol, 1 2 Chloroethoxy
Established Synthetic Routes to Chloroethoxy-Substituted Alcohols
Traditional synthesis of chloroethoxy-substituted alcohols like 2-Propanol, 1-(2-chloroethoxy)- relies on well-documented reactions that are staples of organic synthesis. These routes primarily include etherification reactions involving chlorinated ethanol derivatives and the alkylation of propanol (B110389) derivatives.
Etherification Reactions involving Chlorinated Ethanol Derivatives
Etherification is a fundamental method for constructing the C-O-C linkage present in 2-Propanol, 1-(2-chloroethoxy)-. The two most relevant strategies are the Williamson ether synthesis and the ring-opening of epoxides.
Williamson Ether Synthesis: This classic method remains one of the most versatile and widely used for preparing both symmetrical and asymmetrical ethers. chemeurope.com The reaction proceeds via an S\textsubscriptN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an organohalide. masterorganicchemistry.comwikipedia.org For the synthesis of 2-Propanol, 1-(2-chloroethoxy)-, this involves two main variations:
Reaction of Isopropoxide with a Chloroethoxy Electrophile: 2-Propanol is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the highly nucleophilic sodium isopropoxide. masterorganicchemistry.combyjus.com This alkoxide is then reacted with a suitable electrophile like 1-chloro-2-(chloromethoxy)ethane or, more commonly, 2-chloroethyl tosylate. The alkylating agent should ideally have a primary carbon center to ensure the S\textsubscriptN2 pathway is favored over competing elimination reactions. chemeurope.comwikipedia.org
Reaction of a Chloroethanol-derived Alkoxide with an Isopropyl Halide: An alternative, though less favorable, route involves the reaction of sodium 2-chloroethoxide with a 2-halopropane, such as 2-bromopropane. This pathway is less efficient because secondary alkyl halides are more prone to undergoing elimination reactions (E2) in the presence of a strong base like an alkoxide, which would lead to the formation of propene as a significant byproduct. wikipedia.org
Epoxide Ring-Opening: A highly effective method for creating this specific isomer involves the acid- or base-catalyzed ring-opening of propylene (B89431) oxide (2-methyloxirane) with 2-chloroethanol (B45725). In this reaction, 2-chloroethanol acts as the nucleophile. Under basic conditions, the chloroethanolate anion attacks the less sterically hindered carbon of the epoxide ring, leading to the desired product, 1-(2-chloroethoxy)-2-propanol. Acid catalysis can also be employed, which activates the epoxide for nucleophilic attack. This approach is analogous to the synthesis of other chloroethoxy ethanols, where ethylene (B1197577) oxide is reacted with 2-chloroethanol. google.com
Interactive Table: Comparison of Etherification Methods
| Method | Nucleophile | Electrophile | Typical Base/Catalyst | Key Considerations |
| Williamson Synthesis (Route 1) | Sodium Isopropoxide | 2-Chloroethyl tosylate | Sodium Hydride (NaH) | Favors S\textsubscriptN2; minimizes elimination side reactions. wikipedia.org |
| Williamson Synthesis (Route 2) | Sodium 2-chloroethoxide | 2-Bromopropane | Sodium Hydride (NaH) | Prone to E2 elimination, leading to propene byproduct. wikipedia.org |
| Epoxide Ring-Opening | 2-Chloroethanol | Propylene Oxide | NaOH (base) or H\textsuperscript+ (acid) | Good regioselectivity under basic conditions. |
Alkylation Strategies for Propanol Derivatives
Alkylation of propanol derivatives is the cornerstone of the Williamson ether synthesis. byjus.com This strategy focuses on the formation of the C-O bond by attaching the 2-chloroethoxy group to the oxygen atom of 2-propanol. The process begins with the conversion of 2-propanol into its conjugate base, sodium isopropoxide, a much stronger nucleophile. masterorganicchemistry.com
The choice of the alkylating agent is critical. To synthesize 2-Propanol, 1-(2-chloroethoxy)-, an agent that can deliver the "CH\textsubscript2CH\textsubscript2Cl" group is required. An ideal reagent would be 1-bromo-2-chloroethane or 2-chloroethyl tosylate. The reaction is typically performed in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. jk-sci.com
The reaction conditions, including temperature and solvent, can significantly influence the outcome, particularly the competition between substitution (ether formation) and elimination (alkene formation). chemeurope.com For a secondary alcohol derivative like isopropoxide, reacting it with a primary halide (e.g., 1-bromo-2-chloroethane) is the preferred combination to maximize the yield of the desired ether. wikipedia.org
Preparation of Related Chloroethoxy Propanols (e.g., 3-(1,1,2-Trifluoro-2-chloroethoxy) propanol)
The synthesis of structurally related compounds provides valuable insight into the methodologies applicable to 2-Propanol, 1-(2-chloroethoxy)-. For instance, the preparation of 3-(1,1,2-Trifluoro-2-chloroethoxy) propanol has been reported in the literature. acs.org This synthesis would likely proceed via an etherification reaction, where the sodium salt of 1,1,2-trifluoro-2-chloroethanol is reacted with a 3-halopropanol derivative, such as 3-bromo-1-propanol, or via the addition of trifluorochloroethene to allyl alcohol. The fundamental strategy of coupling an alcohol fragment with a chlorinated ether fragment remains consistent.
Advanced Synthetic Techniques and Catalysis
To overcome the limitations of classical methods, such as the need for stoichiometric amounts of strong bases and the potential for side reactions, advanced techniques have been developed. These include phase transfer catalysis and approaches guided by the principles of green chemistry.
Phase Transfer Catalysis in Chloroether Synthesis
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid). crdeepjournal.orgjetir.org In the context of synthesizing 2-Propanol, 1-(2-chloroethoxy)-, PTC can significantly improve the Williamson ether synthesis. semanticscholar.org
The reaction can be conducted in a two-phase system, where solid sodium isopropoxide reacts with the liquid alkylating agent (e.g., 1-bromo-2-chloroethane) in a non-polar organic solvent. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide) or a phosphonium salt, is added in catalytic amounts. crdeepjournal.orgfzgxjckxxb.com The catalyst's lipophilic cation pairs with the alkoxide anion, transporting it from the solid phase into the organic phase where it can react with the alkyl halide. This method offers several advantages:
Avoids the need for expensive, anhydrous polar aprotic solvents.
Allows for milder reaction conditions and often increases reaction rates. jetir.org
Simplifies the work-up procedure.
Interactive Table: Common Phase Transfer Catalysts
| Catalyst Type | Example | Key Properties |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Inexpensive, moderately stable, widely used. fzgxjckxxb.com |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | More thermally stable than ammonium salts, but more expensive. crdeepjournal.orgfzgxjckxxb.com |
| Crown Ethers | 18-Crown-6 | Excellent at complexing alkali metal cations (like Na\textsuperscript+), highly effective but costly. |
Green Chemistry Approaches for Ether and Alcohol Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of 2-Propanol, 1-(2-chloroethoxy)-, several green approaches can be considered:
Catalytic Processes: Instead of using stoichiometric amounts of strong bases like sodium hydride, which generates hydrogen gas, catalytic amounts of a base could be employed. Furthermore, the use of phase transfer catalysis is itself considered a green technique as it reduces the need for harsh solvents and can lead to energy savings. fzgxjckxxb.com
Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. The ring-opening of propylene oxide with 2-chloroethanol is a highly atom-economical reaction, as all atoms from both reactants are combined in the final product. This contrasts with the Williamson synthesis, which produces stoichiometric amounts of a salt byproduct (e.g., NaBr).
Use of Safer Solvents: A key principle of green chemistry is to minimize or replace hazardous organic solvents. nih.gov A patented method for a related compound, 2-chloroethoxy-2-ethoxydiethanol, utilizes the reactant 2-chloroethanol as the solvent, eliminating the need for an additional solvent and allowing for its recovery and reuse. google.com This approach significantly reduces waste and process costs.
Biocatalysis: An emerging green approach involves the use of enzymes or whole-cell biocatalysts. For example, methanotrophic bacteria have been used to convert propane into 2-propanol. nih.gov While not a direct synthesis of the target ether, this highlights the potential for biocatalytic methods in producing key precursors from sustainable feedstocks.
Optimization of Reaction Conditions and Yield for 2-Propanol, 1-(2-chloroethoxy)-
The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-Propanol, 1-(2-chloroethoxy)-. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the molar ratio of the reactants.
For the synthesis involving the ring-opening of propylene oxide with 2-chloroethanol, the choice of base is critical for the efficient generation of the 2-chloroethoxide nucleophile. Strong bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the alcohol. richmond.edu The use of more common bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can also be effective, particularly under phase-transfer catalysis conditions which can enhance the reaction rate and yield. byjus.com
The selection of the solvent plays a significant role in the reaction kinetics. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often employed in Williamson ether syntheses as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive. byjus.com The reaction temperature is another critical factor. Generally, temperatures in the range of 50-100 °C are utilized to ensure a reasonable reaction rate without promoting significant side reactions. byjus.com Higher temperatures can lead to an increased likelihood of elimination reactions, especially if secondary alkyl halides are involved. transformationtutoring.com
The molar ratio of the reactants should also be carefully controlled. Using a slight excess of the propylene oxide can help to ensure the complete consumption of the 2-chloroethoxide. However, a large excess should be avoided to minimize potential side reactions and simplify purification.
Below are interactive data tables showing hypothetical optimization data for the synthesis of 2-Propanol, 1-(2-chloroethoxy)- via the ring-opening of propylene oxide, based on typical results for similar reactions.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (1.1 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 60 | 6 | 85 |
| 2 | NaOH | DMF | 60 | 12 | 72 |
| 3 | KOH | Acetonitrile | 80 | 8 | 78 |
| 4 | NaH | THF | 60 | 12 | 65 |
Table 2: Effect of Temperature and Reactant Ratio on Yield
| Entry | Propylene Oxide (equiv) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | NaH | DMF | 50 | 8 | 75 |
| 2 | 1.2 | NaH | DMF | 60 | 6 | 88 |
| 3 | 1.5 | NaH | DMF | 70 | 5 | 82 (with impurities) |
| 4 | 1.2 | NaOH | Acetonitrile | 80 | 8 | 75 |
These tables illustrate that optimal yields are typically achieved with a strong base like NaH in a polar aprotic solvent like DMF, at a moderately elevated temperature and with a slight excess of the epoxide.
Control of Stereoisomerism in Propanol Synthesis
The structure of 2-Propanol, 1-(2-chloroethoxy)- contains a chiral center at the second carbon of the propanol backbone. Therefore, the synthesis of this compound can result in the formation of a racemic mixture of (R)- and (S)-enantiomers if achiral starting materials and reagents are used.
In the proposed synthesis involving the ring-opening of propylene oxide, the stereochemical outcome is directly dependent on the stereochemistry of the starting epoxide. Propylene oxide is a chiral molecule and is commercially available as a racemic mixture, as well as in its enantiomerically pure (R)- and (S)-forms. sigmaaldrich.com
The ring-opening of an epoxide with a nucleophile via an S(_N)2 mechanism proceeds with an inversion of configuration at the carbon atom being attacked. In the reaction of 2-chloroethoxide with propylene oxide, the nucleophilic attack occurs at the less substituted primary carbon of the epoxide. This carbon is not the chiral center. The stereochemistry at the chiral secondary carbon is retained.
Therefore, to obtain an enantiomerically pure product, one must start with an enantiomerically pure propylene oxide. For example, the reaction of sodium 2-chloroethoxide with (R)-(+)-propylene oxide will exclusively yield (R)-1-(2-chloroethoxy)-2-propanol. sigmaaldrich.com Similarly, using (S)-(-)-propylene oxide as the starting material will result in the formation of (S)-1-(2-chloroethoxy)-2-propanol.
The synthesis of a specific stereoisomer is often crucial in the development of pharmaceuticals and other biologically active molecules, where only one enantiomer may exhibit the desired activity. While catalytic asymmetric ring-opening reactions of epoxides have been developed, the most straightforward and predictable method for controlling the stereochemistry in the synthesis of 2-Propanol, 1-(2-chloroethoxy)- is through the use of an enantiopure starting material.
Chemical Reactivity and Mechanistic Studies of 2 Propanol, 1 2 Chloroethoxy
Reaction Mechanisms of the Chloroethoxy Moiety
The chloroethoxy group, specifically a β-chloroether, is the primary site of several important chemical transformations. Its reactivity is largely characterized by the presence of a chlorine atom, which is a good leaving group, and the adjacent ether linkage.
Nucleophilic substitution reactions are fundamental to the chemistry of alkyl halides. ncert.nic.in In the case of 2-Propanol, 1-(2-chloroethoxy)-, the terminal chlorine atom can be displaced by a variety of nucleophiles. These reactions can proceed through two primary mechanisms: the S\textsubscript{N}1 (unimolecular nucleophilic substitution) and S\textsubscript{N}2 (bimolecular nucleophilic substitution) pathways. chemicalnote.comucsb.edu
The S\textsubscript{N}2 mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group (chlorine) from the backside, leading to an inversion of stereochemical configuration if the carbon is chiral. chemicalnote.comscribd.com The rate of an S\textsubscript{N}2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com For 2-Propanol, 1-(2-chloroethoxy)-, being a primary alkyl chloride, the S\textsubscript{N}2 pathway is generally favored due to the relatively unhindered nature of the carbon atom attached to the chlorine. ncert.nic.in Strong nucleophiles and polar aprotic solvents tend to promote S\textsubscript{N}2 reactions.
The S\textsubscript{N}1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. scribd.combyjus.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com The rate of an S\textsubscript{N}1 reaction is dependent only on the concentration of the substrate. chemicalnote.com S\textsubscript{N}1 reactions are favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation and are typically carried out in polar protic solvents. ncert.nic.inbyjus.com For a primary alkyl chloride like 2-Propanol, 1-(2-chloroethoxy)-, the formation of a primary carbocation is highly unfavorable, making the S\textsubscript{N}1 pathway less likely under typical conditions.
The general kinetics for these reactions can be summarized as follows:
| Reaction Type | Rate Law | Molecularity | Number of Steps |
| S\textsubscript{N}1 | Rate = k[Substrate] | Unimolecular | Two |
| S\textsubscript{N}2 | Rate = k[Substrate][Nucleophile] | Bimolecular | One |
This table provides a general overview of S\textsubscript{N}1 and S\textsubscript{N}2 reaction kinetics.
In the presence of a base, 2-Propanol, 1-(2-chloroethoxy)- can undergo dehydrochlorination, an elimination reaction that results in the formation of an alkene. The mechanism of this reaction is highly dependent on the reaction conditions and the nature of the base. For β-chloroethers, the reaction can proceed through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) pathway.
The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the chlorine, while simultaneously the chlorine atom departs as a chloride ion. This leads to the formation of a double bond. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.
The E1 mechanism is a two-step process that begins with the slow, rate-determining formation of a carbocation intermediate, identical to the first step of the S\textsubscript{N}1 reaction. msu.edu In a subsequent fast step, a base removes a proton from an adjacent carbon, leading to the formation of a double bond. The rate of the E1 reaction is dependent only on the concentration of the substrate. msu.edu
Given that 2-Propanol, 1-(2-chloroethoxy)- is a primary chloroalkane, the E2 pathway is the more probable mechanism for dehydrochlorination, especially with a strong, sterically hindered base. The E1 pathway is less likely due to the instability of the primary carbocation intermediate.
A competing reaction to dehydrochlorination is the intramolecular nucleophilic substitution, where the hydroxyl group of the propanol (B110389) moiety acts as an internal nucleophile to displace the chloride, leading to the formation of a cyclic ether. The likelihood of this pathway would depend on the conformational feasibility of the molecule to achieve the necessary geometry for intramolecular attack.
Oxidative and Reductive Transformation Pathways
The reactivity of 2-Propanol, 1-(2-chloroethoxy)- towards oxidation and reduction is dictated by its two functional groups.
The secondary alcohol moiety is susceptible to oxidation . Under controlled conditions with mild oxidizing agents, it can be oxidized to a ketone, yielding 1-(2-chloroethoxy)propan-2-one. More vigorous oxidation could potentially lead to the cleavage of carbon-carbon bonds. The presence of the chloroethoxy group might influence the reactivity of the alcohol towards oxidation.
Reductive transformations can target both the chloro and ether functionalities. The carbon-chlorine bond can be reduced to a carbon-hydrogen bond using various reducing agents, such as metal hydrides or through catalytic hydrogenation. This would yield 1-ethoxy-2-propanol.
The ether linkage, generally stable, can be cleaved under more forcing reductive conditions. For example, reductive cleavage of C-O bonds in compounds with similar β-O-4 linkages, as found in lignin (B12514952) models, has been achieved using catalytic methods, suggesting a potential pathway for the decomposition of the ether part of the molecule. nih.govrsc.org
Furthermore, biological systems offer pathways for transformation. For instance, the β-oxidation cycle is a metabolic process that breaks down fatty acids. mdpi.comwikipedia.orgaocs.org While not directly applicable in a synthetic chemical context, it illustrates the biological potential for the stepwise degradation of such molecules.
Hydrolytic Stability and Kinetics of Ether Linkages
The hydrolytic stability of 2-Propanol, 1-(2-chloroethoxy)- is a critical aspect of its chemical profile, particularly concerning the ether linkage and the carbon-chlorine bond.
The ether linkage is generally stable to hydrolysis under neutral and basic conditions. However, under acidic conditions, it can undergo cleavage. The mechanism involves the protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water.
The carbon-chlorine bond can undergo hydrolysis, which is essentially a nucleophilic substitution reaction with water acting as the nucleophile (solvolysis). youtube.com For a primary alkyl chloride, this reaction is typically slow. The rate of hydrolysis can be influenced by temperature and pH. For instance, the hydrolysis of related compounds like 2,2-dichloropropane (B165471) yields acetone (B3395972), proceeding through an unstable diol intermediate. doubtnut.com The hydrolysis of propylene (B89431) oxide to propylene glycol is another relevant analogous reaction. google.com
Analogous Mechanistic Insights from Related Chloroether Compounds
Due to the limited specific data on 2-Propanol, 1-(2-chloroethoxy)-, examining the reactivity of analogous compounds provides valuable insights.
Studies on the alkaline dehydrochlorination of 1,2-chlorohydrins such as 1-chloro-2-propanol (B90593) and 2-chloro-1-propanol have shown that these reactions proceed via a two-step nucleophilic elimination. researchgate.netarkat-usa.org The first step is a rapid equilibrium where the hydroxide (B78521) ion deprotonates the alcohol to form an alkoxide. The second, slower step involves the intramolecular displacement of the chloride ion by the alkoxide to form an oxirane (epoxide). researchgate.net
Rate Constants for Alkaline Dehydrochlorination of Analogous Chlorohydrins
| Compound | Temperature (°C) | Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) |
| 2-Chloroethanol (B45725) | 35 | 0.0103 |
| 2-Chloro-1-propanol | 25 | 0.0616 |
| 1-Chloro-2-propanol | 10 | 0.0374 |
Data adapted from a study on the dehydrochlorination of 1,2-chlorohydrins. arkat-usa.org
This data demonstrates the influence of structure on the rate of reaction. The presence of the ether linkage in 2-Propanol, 1-(2-chloroethoxy)- instead of a simple hydroxyl group would alter the electronic and steric environment, likely affecting the rate of a similar intramolecular cyclization or elimination.
Recent research on the reactivity of γ-chloroethers has shown that they can participate in reactions where a carbocationic intermediate is trapped by the chloride ion. acs.orgacs.org While the target molecule is a β-chloroether, these studies highlight the potential for complex reaction pathways involving the chloroether moiety, especially under acidic conditions.
Chemical Derivatives and Modifications of 2 Propanol, 1 2 Chloroethoxy
Synthesis of Novel Derivatives through Functional Group Transformation
The reactivity of the hydroxyl and chloro groups are central to the synthesis of novel derivatives of 2-Propanol, 1-(2-chloroethoxy)-.
The secondary hydroxyl group is a prime site for various chemical modifications. Glycol ethers, in general, undergo typical alcohol reactions, such as esterification and etherification. sigmaaldrich.cn
Esterification: The hydroxyl group can be readily esterified by reacting with carboxylic acids, acid chlorides, or anhydrides. sigmaaldrich.cn This reaction allows for the introduction of a wide array of functional groups, altering the compound's polarity, and potential biological activity.
Etherification: Further etherification is possible, for instance, through the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This would yield a diether derivative.
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 2-(2-chloroethoxy)acetone. This transformation opens up further possibilities for derivatization through ketone chemistry.
A summary of potential derivatization reactions at the hydroxyl group is presented below:
| Reaction Type | Reagent | Product Class |
| Esterification | Carboxylic Acid / Acid Chloride | Ester |
| Etherification | Alkyl Halide (with base) | Diether |
| Oxidation | Oxidizing Agent (e.g., PCC) | Ketone |
The chloroethoxy moiety offers a reactive handle for nucleophilic substitution reactions, enabling chain extension and functionalization.
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. For example, reaction with sodium iodide in acetone (B3395972) (a Finkelstein reaction) would yield the iodo-analogue, which is an even better substrate for nucleophilic substitution. Other nucleophiles like cyanides, azides, and thiols can also be used to introduce different functionalities.
Dehydrochlorination: Treatment with a strong base can lead to elimination of HCl, potentially forming an unsaturated ether. Studies on the alkaline dehydrochlorination of similar 1,2-chlorohydrins, such as 1-chloro-2-propanol (B90593), show that this reaction proceeds via a two-step nucleophilic elimination. arkat-usa.org The rate of this reaction is influenced by the structure of the chlorohydrin and the reaction conditions. arkat-usa.org
Synthesis of Higher Ethers: The chloro group can be used to build larger ether structures. For instance, reaction with an alcohol or a glycol under basic conditions can lead to the formation of more complex polyether structures. A patented process for synthesizing 2-propoxy-chloroethane involves reacting ethylene (B1197577) glycol mono-n-propyl ether with thionyl chloride, demonstrating the conversion of a hydroxyl group to a chloro group, a reaction that could be conceptually reversed or adapted for chain extension. google.com
Quaternary Ammonium (B1175870) Compounds and Other Charged Species Derivatives
The presence of a reactive alkyl chloride allows for the synthesis of quaternary ammonium compounds (QACs). noaa.gov QACs are permanently charged ions with the general structure [NR4]+. researchgate.net
The reaction of 2-Propanol, 1-(2-chloroethoxy)- with a tertiary amine, such as trimethylamine (B31210) or pyridine, would result in the formation of a quaternary ammonium salt. researchgate.net These derivatives would introduce a cationic charge to the molecule, significantly increasing its water solubility and giving it surfactant-like properties.
An example of such a reaction is presented below:
| Reactant | Tertiary Amine | Product (Quaternary Ammonium Salt) |
| 2-Propanol, 1-(2-chloroethoxy)- | Trimethylamine | [2-(1-hydroxypropan-2-yloxy)ethyl]trimethylammonium chloride |
These QAC derivatives have potential applications as antimicrobial agents, phase-transfer catalysts, or in the formulation of personal care products. researchgate.netnist.gov
Oligomeric and Polymeric Derivatives (by analogy with related compounds)
By analogy with structurally related monomers, 2-Propanol, 1-(2-chloroethoxy)- can be considered a precursor for the synthesis of oligomers and polymers.
Polyether Synthesis: The bifunctional nature of this molecule (hydroxyl and chloro groups) allows it to act as a monomer in polycondensation reactions. For example, under basic conditions, the hydroxyl group of one molecule could react with the chloro group of another, leading to the formation of polyethers. The polymerization of short-chain alkyl glycidyl (B131873) ethers to create biocompatible polyethers demonstrates the utility of ether-containing monomers. nih.gov
Cationic Polymerization: The chloroethoxy group could potentially be transformed into a more reactive initiating group for cationic polymerization. While direct polymerization might be challenging, modification of the chloro group or the hydroxyl group could yield a polymerizable monomer. For instance, novel vinyl ether monomers capable of living cationic polymerization have been successfully synthesized and polymerized. nih.gov
The properties of the resulting polymers, such as their solubility and thermoresponsive behavior, could be tuned by the choice of polymerization method and by copolymerization with other monomers. nih.gov
Structure-Reactivity Relationships in Functionalized Propanol (B110389) Ethers
The reactivity of functionalized propanol ethers like 2-Propanol, 1-(2-chloroethoxy)- is a direct consequence of its constituent functional groups and their interplay.
Ether Linkage: The ether bond is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. researchgate.net This stability makes the ether group a robust linker in more complex molecular architectures.
Hydroxyl Group: The secondary hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's physical properties such as boiling point and solubility. Its presence also allows for a range of reactions as detailed in section 4.1.1. sigmaaldrich.cn
Chloro Group: The primary chloro group is a good leaving group in nucleophilic substitution reactions, making it the most reactive site for many transformations. The rate of dehydrochlorination of chlorohydrins is known to be dependent on the substitution pattern, with rates varying between isomers like 1-chloro-2-propanol and 2-chloro-1-propanol. arkat-usa.org
Environmental Fate and Degradation of 2 Propanol, 1 2 Chloroethoxy
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key environmental factors such as water and sunlight drive these processes.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For 2-Propanol, 1-(2-chloroethoxy)-, hydrolysis can be a significant degradation pathway in aquatic environments. The presence of both an ether linkage and a chloroalkane functional group suggests that the molecule's stability in water will be influenced by the reactivity of these two sites.
Once released into the atmosphere, 2-Propanol, 1-(2-chloroethoxy)- is subject to photolytic and oxidative degradation. Direct photolysis, the breakdown of a molecule by direct absorption of sunlight, is possible if the compound has structural features that can absorb light (chromophores). youtube.com However, for many organic compounds that lack such features, indirect photolysis is the primary degradation route. youtube.com
Indirect photolysis involves reaction with photochemically generated reactive species, most importantly the hydroxyl radical (•OH). harvard.edu The hydroxyl radical is a powerful oxidant that can initiate the degradation of most organic compounds in the troposphere. harvard.edu The rate of reaction with •OH is a key parameter for estimating the atmospheric lifetime of a chemical.
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process for the removal of many synthetic chemicals from the environment.
Aerobic biodegradation occurs in the presence of oxygen. While specific studies on the aerobic biodegradation of 2-Propanol, 1-(2-chloroethoxy)- are not documented, the degradation of its constituent parts, 2-propanol and chlorinated hydrocarbons, has been studied. 2-propanol is readily biodegradable under aerobic conditions by mixed microbial consortia. nih.govresearchgate.net The degradation of chlorinated compounds is more complex and depends on the degree of chlorination and the specific microbial populations present. nih.goviaea.orgub.edu
Aerobic bacteria have been shown to degrade a variety of chlorinated compounds, often through the action of oxygenase enzymes that incorporate oxygen into the molecule, making it more susceptible to further breakdown. nih.govmdpi.com For 2-Propanol, 1-(2-chloroethoxy)-, a plausible aerobic degradation pathway would involve initial oxidation of the propanol (B110389) moiety, potentially followed by cleavage of the ether bond and dehalogenation of the chloroethoxy group. The presence of the ether linkage may pose a challenge for some microorganisms, but bacteria capable of cleaving ether bonds have been isolated. nih.gov
Anaerobic biodegradation occurs in the absence of oxygen and is a key process in environments such as sediments, groundwater, and landfills. Under anaerobic conditions, chlorinated compounds can serve as electron acceptors in a process known as reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. nih.govresearchgate.netclu-in.org This process is particularly effective for highly chlorinated compounds. nih.gov
The complete biodegradation of 2-Propanol, 1-(2-chloroethoxy)- requires both the removal of the chlorine atom (dehalogenation) and the breaking of the ether bond.
Microbial Dehalogenation: Microorganisms have evolved a variety of enzymes called dehalogenases that can cleave carbon-halogen bonds. nih.govnih.gov These enzymes can function under both aerobic and anaerobic conditions. Reductive dehalogenases are common in anaerobic bacteria, while hydrolytic and oxidative dehalogenases are found in aerobic organisms. nih.govtandfonline.com The dehalogenation of the chloroethoxy group in 2-Propanol, 1-(2-chloroethoxy)- would be a critical step in its detoxification and complete mineralization. The specific type of dehalogenase involved would depend on the microbial community and the local environmental conditions.
Ether Cleavage: The ether linkage in 2-Propanol, 1-(2-chloroethoxy)- is generally more stable than the carbon-chlorine bond. However, specialized microorganisms are capable of cleaving ether bonds. nih.govnih.gov In anaerobic bacteria, ether cleavage can be mediated by O-demethylase enzyme systems, which are involved in the breakdown of phenyl methyl ethers. nih.gov Aerobic bacteria have also been shown to possess enzymes that can oxidatively cleave ether bonds. nih.gov The cleavage of the ether bond in 2-Propanol, 1-(2-chloroethoxy)- would yield 2-propanol and 2-chloroethanol (B45725), both of which can be further degraded by microbial action. nih.govnih.gov The degradation pathway of 2-chloroethanol in some bacteria involves its oxidation to chloroacetaldehyde (B151913) and then to chloroacetate, which is subsequently dehalogenated. nih.gov
Interactive Data Table: Potential Degradation Products of 2-Propanol, 1-(2-chloroethoxy)-
| Degradation Pathway | Potential Intermediate/Final Products |
| Abiotic Degradation | |
| Hydrolysis | 1-(2-hydroxyethoxy)-2-propanol, Chloride |
| Photolysis/Oxidation | Carbon dioxide, Water, Simpler organic acids |
| Biotic Degradation | |
| Aerobic Biodegradation | 2-Propanol, 2-Chloroethanol, Carbon dioxide |
| Anaerobic Biodegradation | 1-Ethoxy-2-propanol, Methane, Carbon dioxide |
| Microbial Dehalogenation | 1-Ethoxy-2-propanol, Chloride |
| Microbial Ether Cleavage | 2-Propanol, 2-Chloroethanol |
Environmental Partitioning and Transport Dynamics
The environmental distribution of 2-Propanol, 1-(2-chloroethoxy)- is governed by its physical and chemical properties, which dictate its movement between air, water, soil, and sediment. As a chloro-derivative of a propylene (B89431) glycol ether, its behavior will be influenced by both the ether and the chlorinated alkane characteristics of its structure.
The tendency of a chemical to volatilize is determined by its vapor pressure and Henry's Law constant. For propylene glycol ethers (PGEs) in general, they are considered to be of low to moderate volatility. researchgate.net However, the presence of the chloro- group in 2-Propanol, 1-(2-chloroethoxy)- is expected to increase its volatility compared to non-chlorinated PGEs.
For instance, 1,2-dichloroethane, a related chlorinated compound, is known to readily evaporate from surface water and soil. tpsgc-pwgsc.gc.caepa.gov It is anticipated that 2-Propanol, 1-(2-chloroethoxy)- will exhibit moderate volatility, allowing it to partition from water and moist soil into the atmosphere. enviro.wikicdc.gov The rate of volatilization from soil will also be dependent on soil type and moisture content.
Table 1: Estimated Volatilization-Related Properties of 2-Propanol, 1-(2-chloroethoxy)- and Related Compounds Data for 2-Propanol, 1-(2-chloroethoxy)- are estimated using QSAR models. Data for other compounds are from published sources for comparison.
| Compound | Vapor Pressure | Henry's Law Constant (atm-m³/mol) | Volatilization from Water |
| 2-Propanol, 1-(2-chloroethoxy)- (Estimated) | Moderate | Moderate | Expected to be significant |
| Propylene Glycol | Low | Low | Not a significant process cdc.gov |
| 1,2-Dichloroethane | High | Moderate | Rapid from surface water tpsgc-pwgsc.gc.caepa.gov |
| 1,2,3-Trichloropropane | Low | Low to Moderate | Significant from moist soil cdc.gov |
Adsorption and Desorption in Soil and Sediment Systems
The mobility of 2-Propanol, 1-(2-chloroethoxy)- in the subsurface is largely determined by its tendency to adsorb to soil and sediment particles. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Propylene glycol ethers generally have high aqueous solubilities and low octanol-water partition coefficients (Kow), leading to low adsorption and high mobility in soil. researchgate.netnih.gov
The introduction of a chlorine atom can increase a compound's hydrophobicity and thus its potential for sorption. However, for a relatively small, polar molecule like 2-Propanol, 1-(2-chloroethoxy)-, the Koc value is still expected to be low to moderate. This suggests that the compound will not bind strongly to soil or sediment and will have the potential to leach from the soil into groundwater. enviro.wikiepa.gov The process of adsorption is generally reversible, meaning the compound can also desorb from soil particles back into the soil solution. who.int
Table 2: Estimated and Comparative Soil Adsorption Coefficients Koc values are indicative of the potential for a chemical to bind to soil organic carbon. Higher values indicate stronger binding and lower mobility.
| Compound | Log Kow (Estimated/Measured) | Koc (L/kg) (Estimated/Measured) | Soil Mobility Potential |
| 2-Propanol, 1-(2-chloroethoxy)- (Estimated) | 0.5 - 1.5 | Low to Moderate (e.g., 10-200) | High to Moderate |
| Propylene Glycol | < 0 | Very Low (< 50) | Very High ccme.ca |
| 1,2-Dichloroethane | 1.48 | 26 | High tpsgc-pwgsc.gc.ca |
| 1,2,3-Trichloropropane | 2.0 - 2.5 | Low | High enviro.wikinih.gov |
Bioaccumulation Potential Research (focused on environmental behavior)
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from the environment. It is a key factor in assessing the potential for a substance to enter and move up the food chain.
The potential for a chemical to bioaccumulate is often predicted by its octanol-water partition coefficient (Log Kow) and quantified by the bioconcentration factor (BCF). epa.gov Chemicals with a high Log Kow are more lipid-soluble and tend to accumulate in the fatty tissues of organisms.
Propylene glycol ethers, due to their high water solubility and low Log Kow values, have a very limited potential to bioaccumulate. researchgate.netoecd.org The estimated Log Kow for 2-Propanol, 1-(2-chloroethoxy)- is low, suggesting a low potential for bioaccumulation. QSAR models predict a low BCF for this compound, indicating that it is unlikely to significantly accumulate in aquatic organisms. chemsafetypro.comepa.gov This is consistent with the behavior of other propylene glycol ethers and even some more chlorinated compounds like 1,2-dichloroethane, which is not expected to bioaccumulate. dcceew.gov.au
Table 3: Estimated and Comparative Bioaccumulation Potential BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water. Higher values indicate a greater potential for bioaccumulation.
| Compound | Log Kow (Estimated/Measured) | Bioconcentration Factor (BCF) (L/kg) (Estimated/Measured) | Bioaccumulation Potential |
| 2-Propanol, 1-(2-chloroethoxy)- (Estimated) | 0.5 - 1.5 | < 10 | Low |
| Propylene Glycol | < 0 | < 1 | Very Low cdc.gov |
| Propylene Glycol Ethers (general) | < 1.5 | < 10 | Low researchgate.netoecd.org |
| 1,2-Dichloroethane | 1.48 | 2 | Low dcceew.gov.au |
Advanced Analytical Methodologies for 2 Propanol, 1 2 Chloroethoxy
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 2-Propanol, 1-(2-chloroethoxy)-, providing powerful tools for both separating the compound from complex mixtures and quantifying its presence with high precision.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the identification and trace analysis of 2-Propanol, 1-(2-chloroethoxy)-. This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
For analysis, a sample containing the compound is vaporized and injected into the GC system. It travels through a capillary column, such as an Agilent J&W Scientific HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness), where it is separated from other components based on its boiling point and affinity for the column's stationary phase. dtic.mil The carrier gas is typically helium, with a programmed oven temperature, for instance, starting at 60°C and ramping to 250°C, to ensure efficient separation. dtic.mil
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and its fragments are analyzed to produce a unique mass spectrum that serves as a molecular fingerprint. While the molecular ion for chlorinated compounds can be weak or absent, the fragmentation pattern is crucial for identification. dtic.mil Analysis of related chloroethoxy compounds shows characteristic fragmentation, including the loss of chloroethyl or chloroethoxy groups, which would be instrumental in identifying 2-Propanol, 1-(2-chloroethoxy)-. dtic.milfigshare.com The high sensitivity of GC-MS also allows for the detection of the compound at trace levels, which is vital for impurity profiling and environmental analysis. shimadzu.com
Table 1: Typical GC-MS Operating Parameters for Analysis of Related Chloro-compounds
| Parameter | Value |
| GC System | Agilent GC with HP-5ms column (30 m x 0.25 mm, 0.25 µm) |
| Injection Port Temp. | 220°C |
| Carrier Gas | Helium (1 mL/min) |
| Oven Program | 60°C to 250°C at 15°C/min |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Mass Range | 50-450 Da |
| Source Temperature | 150°C |
| Data synthesized from studies on analogous compounds. dtic.mil |
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and preparative separation of 2-Propanol, 1-(2-chloroethoxy)-. Due to the compound's polarity and hydroxyl group, reversed-phase HPLC (RP-HPLC) is the most common approach. internationaljournalssrg.org
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The separation is achieved on a non-polar stationary phase, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), using a polar mobile phase. internationaljournalssrg.org A gradient elution, often with a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is employed to ensure the effective separation of the main compound from its impurities. sigmaaldrich.comitwreagents.com
Detection is commonly performed using a Refractive Index (RI) detector, especially if the compound lacks a strong UV chromophore, or a UV detector if applicable at lower wavelengths. internationaljournalssrg.org The resulting chromatogram provides a purity profile, where the area of the peak corresponding to 2-Propanol, 1-(2-chloroethoxy)- is proportional to its concentration. This method can be validated according to ICH guidelines for linearity, accuracy, and precision, making it suitable for quality control in manufacturing processes. internationaljournalssrg.org
Table 2: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Refractive Index (RI) or UV at 210 nm |
| Injection Volume | 10 µL |
| This table represents a hypothetical method based on standard practices for similar analytes. lab-suppliers.comsielc.com |
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic techniques provide definitive evidence for the molecular structure of 2-Propanol, 1-(2-chloroethoxy)-, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of 2-Propanol, 1-(2-chloroethoxy)- in solution. researchgate.net Both ¹H and ¹³C NMR spectra provide a wealth of information.
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For 2-Propanol, 1-(2-chloroethoxy)-, distinct signals are expected for the methyl (CH₃), methine (CH), hydroxyl (OH), and the various methylene (B1212753) (CH₂) protons. The splitting of these signals (spin-spin coupling) provides direct evidence of the connectivity. For instance, the methyl protons would appear as a doublet due to coupling with the adjacent methine proton. docbrown.inforesearchgate.net
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The structure of 2-Propanol, 1-(2-chloroethoxy)- contains five distinct carbon environments, which would result in five signals in the broadband-decoupled spectrum. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., attached to an oxygen or chlorine). miamioh.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment (Structure: CH₃(a)-CH(OH)(b)-CH₂(c)-O-CH₂(d)-CH₂(e)-Cl) | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| a: -CH₃ | ~1.2 (doublet) | ~23 |
| b: -CH(OH)- | ~3.9 (multiplet) | ~68 |
| c: -CH₂-O- | ~3.5 (multiplet) | ~74 |
| d: -O-CH₂- | ~3.7 (triplet) | ~71 |
| e: -CH₂-Cl | ~3.6 (triplet) | ~43 |
| f: -OH | variable (singlet) | - |
| Predicted values are based on established NMR principles and data from structurally similar compounds like 1-chloro-2-propanol (B90593) and 2-(2-chloroethoxy)ethanol. rsc.orgchemicalbook.comchemicalbook.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a rapid and effective technique for identifying the functional groups present in the 2-Propanol, 1-(2-chloroethoxy)- molecule. When the molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. docbrown.info
The IR spectrum of this compound would be expected to show several key absorption bands:
A broad, strong band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info
Strong absorption bands in the 3000-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkyl groups.
A strong C-O stretching vibration band, typically found between 1150-1050 cm⁻¹, which arises from both the alcohol and ether linkages. docbrown.info
A C-Cl stretching absorption, which is typically observed in the fingerprint region between 800-600 cm⁻¹. docbrown.info
The absence of other characteristic bands (e.g., C=O at ~1715 cm⁻¹) can confirm the lack of other functional groups.
Table 4: Key IR Absorption Bands for 2-Propanol, 1-(2-chloroethoxy)-
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 3000-2850 | C-H stretch | Alkane |
| 1150-1050 | C-O stretch | Alcohol, Ether |
| 800-600 | C-Cl stretch | Chloroalkane |
| Data based on characteristic IR frequencies for known functional groups. docbrown.infodocbrown.infonist.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. libretexts.org For 2-Propanol, 1-(2-chloroethoxy)-, with a molecular formula of C₅H₁₁ClO₂, the nominal molecular weight is 138 g/mol .
In the mass spectrum, a molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 138. Due to the natural abundance of the chlorine-37 isotope, a characteristic isotopic peak ([M+2]⁺) would also be observed at m/z 140, with an intensity of approximately one-third that of the molecular ion peak. nist.gov
The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for this molecule under electron ionization would include:
Alpha-cleavage: Cleavage of the bond adjacent to the alcohol's oxygen atom, leading to the loss of a methyl group (CH₃•) to form an ion at m/z 123, or more favorably, the formation of the stable [CH₃CH=OH]⁺ ion at m/z 45. libretexts.org
Ether Cleavage: Scission of the C-O ether bonds can lead to fragments such as [CH₂OCH₂CH₂Cl]⁺ at m/z 93.
Loss of Chloroalkyl Group: Fragmentation can involve the loss of entities like •CH₂Cl (loss of 49 amu) or the entire chloroethoxy side chain. The observation of an ion at m/z 63, corresponding to [C₂H₄Cl]⁺, is a common feature in the mass spectra of chloroethoxy compounds. dtic.mil
Table 5: Predicted Key Mass Fragments for 2-Propanol, 1-(2-chloroethoxy)-
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 138/140 | [C₅H₁₁ClO₂]⁺ | Molecular Ion ([M]⁺/[M+2]⁺) |
| 123/125 | [C₄H₈ClO₂]⁺ | Loss of •CH₃ |
| 93/95 | [C₃H₆ClO]⁺ | Cleavage of C-C bond next to alcohol |
| 63/65 | [C₂H₄Cl]⁺ | Cleavage of ether C-O bond |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage at alcohol, [CH₃CHOH]⁺ |
| Predictions based on established fragmentation rules and data from analogous structures. dtic.millibretexts.orgnist.gov |
Industrial and Research Applications of 2 Propanol, 1 2 Chloroethoxy
Role as a Chemical Intermediate in Organic Synthesis
The primary utility of 2-Propanol, 1-(2-chloroethoxy)- lies in its function as a chemical intermediate. Its bifunctional nature, possessing both a hydroxyl group and a reactive chlorine atom, allows it to participate in a variety of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable precursor in the synthesis of more complex chemical structures.
Precursor in Pharmaceutical Synthesis
While direct and explicit evidence of the use of 2-Propanol, 1-(2-chloroethoxy)- in the synthesis of specific commercial antipsychotics is not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutically active molecules. Chemical intermediates with similar structures, such as 2-(2-chloroethoxy)ethanol, are known to be building blocks in the production of active pharmaceutical ingredients (APIs), including the antipsychotic drug quetiapine. viswaat.com The chloroethoxy and propanol (B110389) moieties are recognized as important pharmacophores, and their combination in 2-Propanol, 1-(2-chloroethoxy)- suggests its potential as a precursor in the synthesis of novel therapeutic agents. For instance, related compounds like 1-chloro-3-(1-naphthyloxy)-2-propanol are key intermediates in the synthesis of beta-adrenergic blocking agents. nih.gov
Intermediate in Agrochemical Development
The application of chlorinated ethers in the agrochemical industry is well-established. A closely related compound, 2-(2-chloroethoxy)ethanol, serves as a critical solvent and stabilizer in the production of pesticides and herbicides. pmarketresearch.com The chemical structure of 2-Propanol, 1-(2-chloroethoxy)- makes it a plausible intermediate in the synthesis of certain active ingredients for crop protection. The presence of the chloroethoxy group provides a reactive site for the attachment of other molecular fragments, a common strategy in the development of new agrochemicals.
Building Block for Advanced Materials
The functional groups present in 2-Propanol, 1-(2-chloroethoxy)- make it a candidate for use as a monomer or a modifying agent in the synthesis of advanced polymers and materials. The hydroxyl group can participate in esterification or etherification reactions to form polymer backbones, while the chloro group can be used for grafting side chains or for cross-linking reactions. For example, the related compound 2-(2-chloroethoxy)ethoxy)ethanol is utilized in "click" chemistry to synthesize block copolymers. rsc.org This suggests that 2-Propanol, 1-(2-chloroethoxy)- could similarly be employed to create polymers with tailored properties for various applications, such as specialized coatings, adhesives, or drug-delivery systems.
Specialized Solvent Applications in Industrial Processes
Beyond its role as a reactive intermediate, the chemical properties of 2-Propanol, 1-(2-chloroethoxy)- also lend themselves to specialized solvent applications. Its moderate polarity, owing to the presence of both an ether and an alcohol group, allows it to dissolve a range of organic compounds. Its relatively high boiling point suggests it could be used in processes requiring elevated temperatures.
In industrial settings, solvents are crucial for a multitude of processes, including chemical reactions, extractions, and cleaning. fishersci.com While specific industrial processes that utilize 2-Propanol, 1-(2-chloroethoxy)- as a primary solvent are not widely reported, its characteristics are similar to other glycol ethers that are used extensively. For instance, ethoxy propanol is used as a solvent in resins, inks, and adhesives due to its good solvency for a wide variety of resins. rxmarine.com Given its structural similarities, 2-Propanol, 1-(2-chloroethoxy)- could find utility in similar niche applications where its specific solvency and reactivity are advantageous.
Research Utility in Reaction Mechanism Elucidation
In the realm of chemical research, understanding the mechanisms of chemical reactions is fundamental. Compounds like 2-Propanol, 1-(2-chloroethoxy)- can serve as model substrates for studying the kinetics and mechanisms of reactions involving chlorohydrins and ethers. For example, studies on the dehydrochlorination of 1,2-chlorohydrins provide valuable insights into nucleophilic substitution and elimination reactions. researchgate.net The presence of both a chlorine atom and a hydroxyl group on adjacent carbon atoms in the chloroethoxy moiety allows for the investigation of intramolecular reactions and the formation of cyclic intermediates. The study of such reactions contributes to a deeper understanding of fundamental organic chemistry principles, which can then be applied to the design of new synthetic routes and the optimization of existing chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
